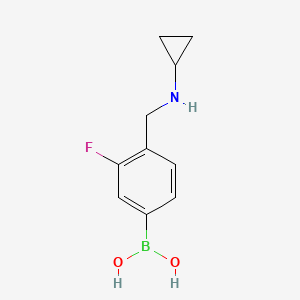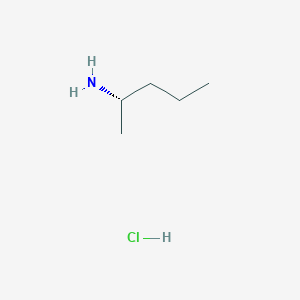
1-Bromo-3-fluoro-5-((2,2,2-trifluoroéthoxy)méthyl)benzène
Vue d'ensemble
Description
1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene is an organic compound with the molecular formula C9H5BrF6O It is a derivative of benzene, substituted with bromine, fluorine, and a trifluoroethoxy group
Applications De Recherche Scientifique
1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
Target of Action
The primary targets of 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.
Biochemical Pathways
Given its structure, it may be involved in reactions such as friedel crafts acylation and nitration .
Result of Action
The molecular and cellular effects of 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene’s action are currently unknown
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene typically involves the reaction of 1-bromo-3-fluorobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the benzene ring with the trifluoroethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-fluorobenzene: A simpler analog without the trifluoroethoxy group.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of the trifluoroethoxy group.
3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of the trifluoroethoxy group.
Uniqueness
1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoroethoxy group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Propriétés
IUPAC Name |
1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-7-1-6(2-8(11)3-7)4-15-5-9(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCFZRUWXJLPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1406964.png)










![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)
